2-Hydrazinyl-3-methylquinoxaline
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Overview
Description
2-Hydrazinyl-3-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a hydrazinyl group at the second position and a methyl group at the third position.
Mechanism of Action
Target of Action
2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their significant biological activity . Quinoxalines and their derivatives have been used to treat various diseases, including cancer, AIDS, and schizophrenia . .
Mode of Action
It’s known that quinoxaline derivatives can control cellular proliferation in eukaryotes by triggering specific cellular signaling pathways .
Biochemical Pathways
Quinoxaline compounds, including this compound, have been found to have antifungal, antibacterial, antiviral, and antimicrobial effects . These compounds may affect various biochemical pathways, leading to these pharmacological effects.
Result of Action
Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These effects suggest that this compound may have similar molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-methylquinoxaline typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-methylquinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The hydrazinyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
2-Hydrazinyl-3-methylquinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the hydrazinyl and methyl groups.
2-Methylquinoxaline: Similar to 2-Hydrazinyl-3-methylquinoxaline but lacks the hydrazinyl group.
3-Hydrazinylquinoxaline: Similar but lacks the methyl group at the third position.
Uniqueness
This compound is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties. The hydrazinyl group enhances its reactivity and potential for forming covalent bonds with biological targets, while the methyl group influences its solubility and stability.
Biological Activity
2-Hydrazinyl-3-methylquinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications based on various research findings.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including this compound, are characterized by their nitrogen-containing bicyclic structure. They have garnered attention due to their significant biological activities, including antimicrobial , antiviral , and anticancer properties. The hydrazine moiety in this compound enhances its reactivity and potential therapeutic applications.
Target Pathways
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that quinoxaline derivatives can modulate cellular proliferation by triggering various signaling pathways in eukaryotic cells.
Biochemical Pathways
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, it has demonstrated activity against Candida albicans with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains and fungi. The results indicated:
Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
---|---|---|---|
Candida albicans | ≤0.25 | Fluconazole | 0.125 |
Escherichia coli | 1.0 | Ampicillin | 0.5 |
Staphylococcus aureus | 0.5 | Methicillin | 0.25 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit enhanced anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines . The presence of the hydrazine group is believed to enhance the interaction with biological targets, leading to improved efficacy.
Case Studies
- Synthesis and Characterization : A study investigated the reaction of this compound with aryl-1,3-diketones, resulting in the formation of regioisomeric pyrazoles. This reaction was characterized using NMR spectroscopy, confirming the structure and purity of the synthesized products .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes involved in fungal metabolism, such as squalene epoxidase. These studies suggest that the compound could inhibit fungal growth effectively while exhibiting low toxicity towards human cells .
Properties
IUPAC Name |
(3-methylquinoxalin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-9(13-10)12-8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMINXJROBOJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.